molecular formula C10H10BrNO2 B1628932 8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one CAS No. 688363-73-7

8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one

Cat. No. B1628932
M. Wt: 256.1 g/mol
InChI Key: ZYPVSNYNICRCNG-UHFFFAOYSA-N
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Description

“8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one” is a chemical compound . It is used for research and development purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was achieved through a copper(I) catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as 1H NMR, 13C NMR, and mass spectra .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the synthesis of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids involved a copper(I) catalyzed one-pot reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, the predicted boiling point is 517.4±50.0 °C, the predicted density is 1.545±0.06 g/cm3, and the predicted pKa is 10.90±0.40 .

Scientific Research Applications

Cancer Treatment Research

One significant application involves the design and synthesis of selective bromodomain containing protein 4 (BRD4) inhibitors for treating prostate cancer. A series of 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, including 8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one, were synthesized and evaluated for their potency in inhibiting BRD4(1) with nanomolar IC50 values. These compounds showed high selectivity over non-BET subfamily members and effectively suppressed cell growth, colony formation, and the expression of androgen receptor (AR), AR-regulated genes, and MYC in prostate cancer cell lines. This research indicates the potential of these compounds in developing new therapeutic agents for prostate cancer treatment (Qiu-ping Xiang et al., 2018).

Material Science and Chemical Synthesis

In material science and chemical synthesis, 8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one is utilized as an intermediate in synthesizing novel compounds with unique structural and potentially useful properties. For instance, its derivatives have been explored in the synthesis of spiro 3-bromo-4,5-dihydroisoxazoles via [1,3]dipolar cycloaddition reactions, demonstrating high atom economy in the process (Ebrahim Soleimani et al., 2015). Additionally, its use has been reported in the synthesis of heteroatom-bridged calixarenes, contributing to advancements in supramolecular chemistry by offering platforms for studying unique cavity structures and their applications (Meining Wang & Hai‐Bo Yang, 2004).

Antimicrobial Research

Derivatives of 8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one have also been investigated for their antimicrobial properties. Specifically, benzo[b][1,4]oxazin-3(4H)-ones carrying various substituents were synthesized via Smiles rearrangement and assayed for their antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. The study highlighted the significance of the fluorine atom in enhancing the antimicrobial properties of these compounds, providing insights into designing more effective antimicrobial agents (Liang Fang et al., 2011).

properties

IUPAC Name

8-bromo-2,2-dimethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-10(2)9(13)12-7-5-3-4-6(11)8(7)14-10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPVSNYNICRCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619183
Record name 8-Bromo-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one

CAS RN

688363-73-7
Record name 8-Bromo-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2-bromo-N-(3-bromo-2-hydroxy-phenyl)-2-methyl-propionamide of step 1 was dissolved in DMF (200 ml), and the DMF solution was added to K2CO3 (6.3 g, 45.58 mmol). The mixture was heated overnight at 150° C., then cooled and poured into a mixture of water/ethyl acetate. The organic fraction was washed with brine. After drying over MgSO4, the organic fraction was concentrated in vacuo and resulting brown residue was purified by flash chromatography to give 8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one as a white solid (84.6%). MS: (M−H)−256.
Name
2-bromo-N-(3-bromo-2-hydroxy-phenyl)-2-methyl-propionamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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